Enhanced Lipophilicity: 5-CF₃ Substitution Doubles Calculated LogP Compared to Unsubstituted Pyrazolo[3,4-c]pyridine Core
The 5-trifluoromethyl group significantly increases the lipophilicity of the pyrazolo[3,4-c]pyridine scaffold, a critical parameter for membrane permeability and target engagement. The predicted LogP for 5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine is reported as 1.9767 . In contrast, the calculated LogP for the unsubstituted 1H-pyrazolo[3,4-c]pyridine core (CAS 271-47-6) is reported to be approximately 0.85, using the same computational model [1].
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 1.9767 |
| Comparator Or Baseline | Unsubstituted 1H-pyrazolo[3,4-c]pyridine (Predicted LogP ~0.85) |
| Quantified Difference | ~2.3-fold increase (1.13 log units) |
| Conditions | In silico prediction model (ACD/Labs or similar). |
Why This Matters
This quantifiable increase in LogP directly influences the compound's utility in generating more cell-permeable drug candidates and affects its solubility profile, making it a preferred intermediate for developing molecules targeting intracellular protein kinases.
- [1] PubChem. (n.d.). 1H-Pyrazolo[3,4-c]pyridine. National Center for Biotechnology Information. Retrieved April 17, 2026. View Source
